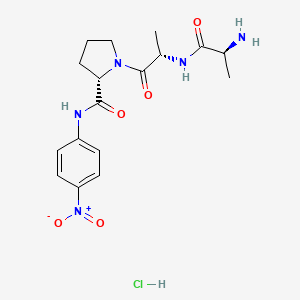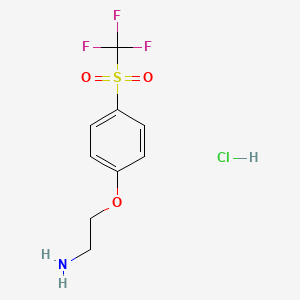
1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride
Vue d'ensemble
Description
1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3NO3S and its molecular weight is 305.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of 1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for various cellular functions.
Mode of Action
This compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to changes in the ion concentrations within the cells, affecting various cellular processes.
Biochemical Pathways
The compound affects the biochemical pathways involving the transport of sodium, potassium, and calcium ions across the cell membranes. By inhibiting sodium-potassium ATPase and stimulating sarcoplasmic calcium ATPase isoform 2, it alters the ion gradients, which can have downstream effects on processes such as signal transduction, muscle contraction, and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cell types and physiological conditions. By altering ion concentrations, it can affect various cellular functions, potentially leading to changes in cell behavior and responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Analyse Biochimique
Biochemical Properties
1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it has been shown to impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes or proteins, leading to conformational changes that either inhibit or activate their function. This compound can also influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm. Toxicity studies have highlighted the importance of determining the appropriate dosage to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can significantly influence its activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals or post-translational modifications direct it to particular compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[4-(trifluoromethylsulfonyl)phenoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3S.ClH/c10-9(11,12)17(14,15)8-3-1-7(2-4-8)16-6-5-13;/h1-4H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWFKNMHJOGOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)S(=O)(=O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)
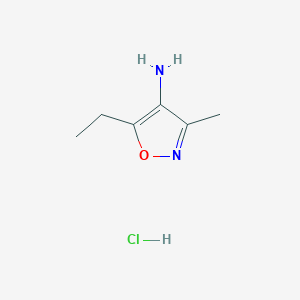
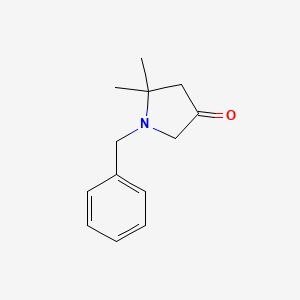
![2-Methyl-2-[(trimethylsilyl)oxy]propanamide](/img/structure/B1448074.png)
![2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate](/img/structure/B1448075.png)
![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448078.png)
![[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol](/img/structure/B1448079.png)
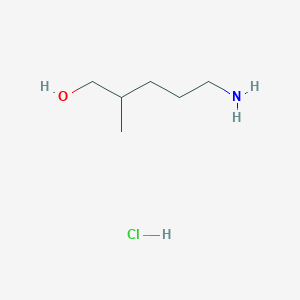
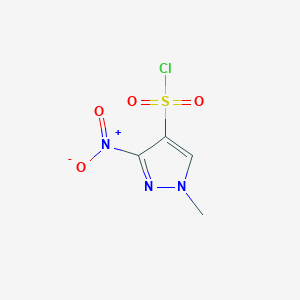
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)
![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)

